molecular formula C14H13N6O3+ B10759272 Pteric acid

Pteric acid

Cat. No.: B10759272
M. Wt: 313.29 g/mol
InChI Key: JOAQINSXLLMRCV-UHFFFAOYSA-O
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Description

These compounds are characterized by a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one . Pteric acid is a key intermediate in the biosynthesis of folic acid and other folates, which are essential for various biological processes.

Preparation Methods

The synthesis of pteric acid typically involves the condensation of 2-amino-4-hydroxy-6-formylpteridine with p-aminobenzoic acid. This reaction is usually carried out in an aqueous medium under acidic conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Pteric acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are often derivatives of this compound with modified functional groups.

Scientific Research Applications

Pteric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pteric acid involves its role as a precursor in the biosynthesis of folic acid. It targets dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway. By participating in this pathway, this compound contributes to the formation of tetrahydrofolate, a cofactor essential for DNA synthesis and repair .

Comparison with Similar Compounds

Pteric acid can be compared with other similar compounds such as:

This compound is unique due to its specific role as an intermediate in folate biosynthesis, making it a crucial compound for understanding and manipulating folate metabolism.

Properties

Molecular Formula

C14H13N6O3+

Molecular Weight

313.29 g/mol

IUPAC Name

4-[(2-amino-4-oxo-3H-pteridin-8-ium-6-yl)methylamino]benzoic acid

InChI

InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21)/p+1

InChI Key

JOAQINSXLLMRCV-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=C[NH+]=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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